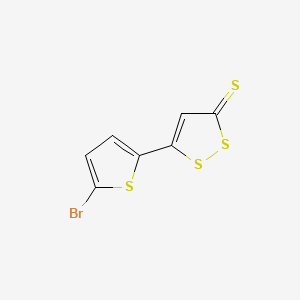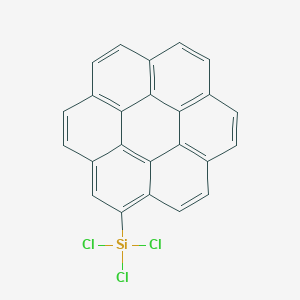![molecular formula C27H30O4 B14178063 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal CAS No. 919770-05-1](/img/structure/B14178063.png)
6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal is an organic compound with a complex structure characterized by the presence of multiple aromatic rings and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form a Grignard reagent. This intermediate is then reacted with hexanal under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products Formed
Oxidation: 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanoic acid.
Reduction: 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-((Bis(4-methoxyphenyl)(phenyl)methyl)amino)hexyl (2-cyanoethyl) diisopropylphosphoramidite .
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters .
Uniqueness
6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
919770-05-1 |
|---|---|
Fórmula molecular |
C27H30O4 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
6-[bis(4-methoxyphenyl)-phenylmethoxy]hexanal |
InChI |
InChI=1S/C27H30O4/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24/h5-7,10-20H,3-4,8-9,21H2,1-2H3 |
Clave InChI |
YQNWTKAHFKPDGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)
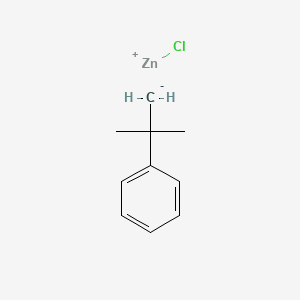
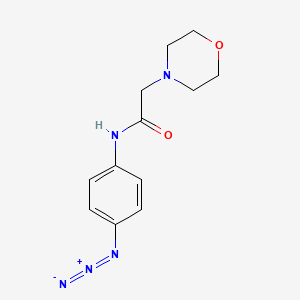
![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)
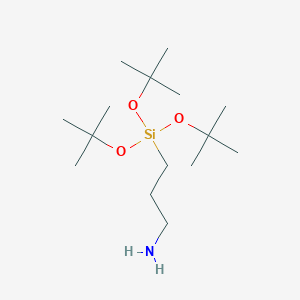
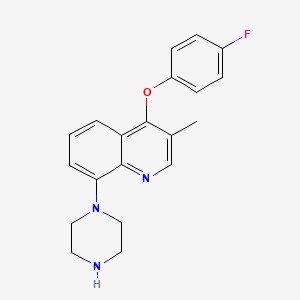
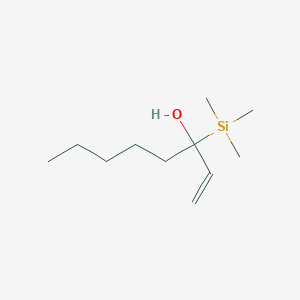
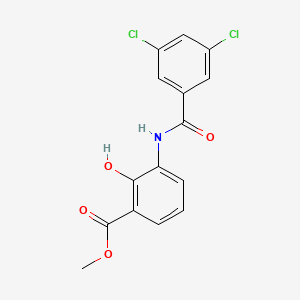
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
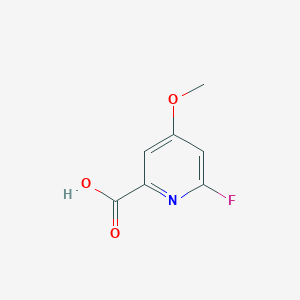
![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
